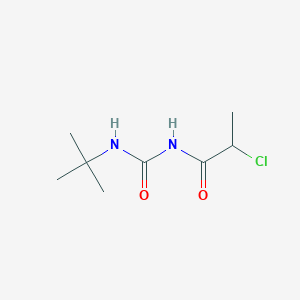

3-Tert-butyl-1-(2-chloropropanoyl)urea

Description

3-Tert-butyl-1-(2-chloropropanoyl)urea is a urea derivative featuring a tert-butyl group and a 2-chloropropanoyl moiety. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation . This compound’s structure combines steric bulk (tert-butyl) with electrophilic reactivity (chloropropanoyl), which may influence its physicochemical properties and interactions with biological targets.

Properties

IUPAC Name |

N-(tert-butylcarbamoyl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O2/c1-5(9)6(12)10-7(13)11-8(2,3)4/h5H,1-4H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIAQJPBFOSSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)NC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-(2-chloropropanoyl)urea typically involves the reaction of tert-butyl isocyanate with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The general reaction scheme is as follows:

tert-Butyl isocyanate+2-chloropropanoyl chloride→3-Tert-butyl-1-(2-chloropropanoyl)urea

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-(2-chloropropanoyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and urea derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloropropanoyl group.

Acids and Bases: Hydrolysis reactions can be catalyzed by acids or bases.

Oxidizing and Reducing Agents: Specific agents such as hydrogen peroxide (oxidizing) or sodium borohydride (reducing) may be used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted urea derivatives can be formed.

Hydrolysis Products: Carboxylic acids and urea derivatives are common products of hydrolysis reactions.

Scientific Research Applications

3-Tert-butyl-1-(2-chloropropanoyl)urea has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme inhibition or protein modification.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-(2-chloropropanoyl)urea involves its interaction with specific molecular targets. The chloropropanoyl group can react with nucleophilic sites on proteins or enzymes, leading to covalent modification and inhibition of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-tert-butyl-1-(2-chloropropanoyl)urea, we compare it with urea derivatives and related compounds from the literature. Key differences in substituents, synthetic yields, and spectral properties are highlighted below.

Structural and Functional Group Analysis

- Steric Effects: The tert-butyl group in 3-tert-butyl-1-(2-chloropropanoyl)urea introduces significant steric hindrance, comparable to analogs like 40i and 25e. This may reduce reactivity in nucleophilic substitutions but enhance metabolic stability .

- Electrophilic Reactivity: The 2-chloropropanoyl moiety contrasts with electron-rich substituents (e.g., morpholinoethoxy in 40i). The chloro group may facilitate covalent interactions with biological nucleophiles, similar to celecoxib-derived sulfonamides in .

Spectral and Physicochemical Properties

- 1H-NMR: The tert-butyl group in analogous compounds (e.g., 40i, δ 1.36 ppm) produces a characteristic singlet, while urea NH protons typically appear downfield (δ 8–10 ppm). Chlorine’s electron-withdrawing effect may deshield adjacent protons in the 2-chloropropanoyl group .

Biological Activity

3-Tert-butyl-1-(2-chloropropanoyl)urea is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name: 3-Tert-butyl-1-(2-chloropropanoyl)urea

- Molecular Formula: C₈H₁₅ClN₂O₂

- CAS Number: 16227009

The biological activity of 3-Tert-butyl-1-(2-chloropropanoyl)urea is primarily attributed to its interaction with specific enzymes and receptors. It has been studied for its potential to inhibit various enzymatic pathways, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders. The compound's structure allows it to bind effectively to active sites on target proteins, thereby modulating their activity.

Biological Activities

Research indicates that 3-Tert-butyl-1-(2-chloropropanoyl)urea exhibits several biological activities:

- Enzyme Inhibition: The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways. For instance, studies have reported its effectiveness against enzymes like urease, which plays a role in nitrogen metabolism .

- Anticancer Properties: Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways .

- Anti-inflammatory Effects: There is evidence indicating that 3-Tert-butyl-1-(2-chloropropanoyl)urea may reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 3-Tert-butyl-1-(2-chloropropanoyl)urea:

- Enzyme Inhibition Study:

- Anticancer Activity:

-

Inflammatory Response Modulation:

- A recent investigation assessed the anti-inflammatory properties of the compound in animal models. The results indicated a marked decrease in pro-inflammatory cytokines following treatment with 3-Tert-butyl-1-(2-chloropropanoyl)urea, highlighting its potential for therapeutic use in inflammatory conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.